8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound with the molecular formula and a molecular weight of 246.31 g/mol. It is classified under spirocyclic compounds, which are characterized by having two or more rings that share a single atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific protein kinases.
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one falls under the category of heterocyclic compounds, specifically diazaspiro compounds, which contain nitrogen atoms within their ring structure. It is also associated with various pharmacological applications, particularly as a scaffold for drug discovery targeting protein kinases.
The synthesis of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one can be achieved through several methods, primarily involving multi-step organic reactions. One notable approach includes the reaction of benzyl chloroformate with 1,3-diaminopropane in the presence of a base such as pyridine to form an intermediate that subsequently undergoes cyclization to yield the target compound.
The reaction typically requires controlled conditions such as temperature and solvent choice to optimize yield and purity. For instance, one method involves stirring a reaction mixture at ambient temperature for approximately 15 hours, followed by extraction with ethyl acetate and purification through crystallization techniques . The final product is usually obtained as a white solid with a melting point between 159°C and 161°C.
The molecular structure of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one features a spirocyclic arrangement that includes both an oxo and an amine functional group. The compound's spiro structure contributes to its unique three-dimensional conformation, which is critical for its biological activity.
Key structural data includes:
The chemical reactivity of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one can be explored through various transformations. Notably, it has been utilized in reactions aimed at synthesizing derivatives that exhibit enhanced biological properties.
For example, modifications at the benzyl position or substitutions on the diazaspiro framework can lead to analogs with varying affinities for biological targets such as protein kinases. These reactions often involve standard organic synthetic techniques including nucleophilic substitutions and cyclization processes.
The mechanism of action for compounds like 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one typically involves interaction with specific protein targets within cellular pathways. In particular, it has been identified as an inhibitor of cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation.
Experimental studies indicate that this compound binds competitively to the ATP-binding site of CDK8 and CDK19, leading to inhibition of their kinase activity and subsequent effects on cellular proliferation and signaling pathways . This mechanism underscores its potential as a therapeutic agent in cancer treatment.
The physical properties of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one include:
Chemically, this compound is stable under standard laboratory conditions but may undergo hydrolysis or other degradation reactions under extreme pH or temperature conditions. Its solubility profile typically favors organic solvents such as methanol and ethyl acetate.
The primary applications of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one lie in medicinal chemistry and drug development. As a scaffold for designing inhibitors targeting protein kinases, it serves as a valuable tool in studying cancer biology and developing new therapeutic agents aimed at modulating kinase activity.
Additionally, ongoing research explores its potential in treating various diseases linked to aberrant kinase signaling pathways, making it an important compound in contemporary pharmacological studies .
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) functions as a master regulatory switch governing necroptosis—a highly regulated form of inflammatory cell death implicated in multiple pathological processes. Unlike apoptosis, necroptosis promotes membrane rupture and releases damage-associated molecular patterns (DAMPs), triggering profound inflammatory responses. RIPK1 activation initiates downstream signaling cascades through RIPK3 and MLKL phosphorylation, establishing it as a critical intervention point for diseases characterized by dysregulated cell death, including neurodegenerative disorders, inflammatory conditions, and ischemic injuries. The therapeutic rationale stems from evidence showing that RIPK1 inhibition blocks propagation of necroptotic signaling without disrupting homeostatic apoptotic pathways, offering a precision medicine approach for conditions where conventional anti-apoptotic therapies prove ineffective [5] .
The 8-benzyl-substituted spirocyclic derivative represents a novel chemotype designed to exploit RIPK1's allosteric regulatory mechanisms. Precedent compounds within this structural class demonstrate nanomolar inhibitory potency against RIPK1, with one closely related 2,8-diazaspiro[4.5]decan-1-one derivative exhibiting an IC₅₀ of 92 nM in enzymatic assays and significant anti-necroptotic activity in U937 cell models (reducing cell death by >80% at 1 μM). This validates the core scaffold's utility in necroptosis modulation .
Table 1: Key RIPK1 Inhibition Parameters for Spirocyclic Analogues
Compound Structural Class | Enzymatic IC₅₀ (RIPK1) | Cellular EC₅₀ (U937 Necroptosis) | Molecular Weight |
---|---|---|---|
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one core | 110 ± 15 nM* | 850 ± 120 nM* | 246.31 g/mol |
2,8-Diazaspiro[4.5]decan-1-one derivative | 92 nM | 520 nM | 232.28 g/mol [6] |
Unsubstituted 1-Oxa-4,8-diazaspiro[4.5]decan-3-one | >10 μM | Inactive | 156.18 g/mol [8] |
*Predicted values based on structural analog data from disclosed bioactivity profiles [5]
Spirocyclic architectures confer distinctive three-dimensionality and conformational constraints that address key challenges in kinase inhibitor development. The 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one framework incorporates:
Conformational analyses reveal that the 3-oxa-1,8-diazaspiro[4.5]decane core adopts a twisted boat-chair fusion, positioning substituents for optimal interaction with the aspartate residue (D155) in RIPK1's allosteric pocket. This spatial arrangement confers >50-fold selectivity over RIPK2 and mitigates off-target effects observed with earlier tricyclic inhibitors [5] .
The development of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one derivatives represents a strategic shift toward type III allosteric inhibitors that bind outside the RIPK1 catalytic domain. This approach circumvents ATP-competitive limitations (e.g., high ATP concentrations in inflammatory microenvironments) through:
Table 2: Synthetic Optimization Parameters for 8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one
Synthetic Route | Cyclization Conditions | Yield (%) | Purity Profile | Key Advantage |
---|---|---|---|---|
Carbamate Cyclization (Route A) | K₂CO₃, DMF, 80°C, N₂ atmosphere | 68–72% | >95% (HPLC) | Scalable to >100 g; avoids chromatographic purification |
N-Alkylation (Route B) | Benzyl bromide, Bu₄N⁺Br⁻, 50% NaOH, toluene | 82–85% | 98–99% (NMR) | Ambient temperature; high regioselectivity |
Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH | <30% | ~90% | Low efficiency due to competing imine formation |
Current clinical candidates derived from this scaffold exhibit dissociation constants (Kd) <50 nM and suppress TNFα-induced systemic inflammatory response syndrome (SIRS) in murine models at 10 mg/kg oral dosing, demonstrating the pharmacophore's translational viability [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1